molecular formula C20H21FN4O2 B2741539 N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-3-fluoro-4-methoxybenzamide CAS No. 2034337-79-4

N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-3-fluoro-4-methoxybenzamide

Cat. No.: B2741539
CAS No.: 2034337-79-4
M. Wt: 368.412
InChI Key: WZMLGDQPVFTXMQ-UHFFFAOYSA-N
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Description

N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-3-fluoro-4-methoxybenzamide is a useful research compound. Its molecular formula is C20H21FN4O2 and its molecular weight is 368.412. The purity is usually 95%.
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Scientific Research Applications

Radiolabeled Compounds for Imaging

Radiolabeled compounds similar to the chemical structure have been developed for imaging purposes, such as angiotensin II, AT1 receptor imaging using nonpeptide angiotensin II antagonists. These compounds were prepared through specific labeling techniques and showed potential for medical imaging applications (Hamill et al., 1996).

Ligands for Metal Complexes

Compounds with pyrazole and pyridine components have been used to prepare Cu(I) complexes with scorpionate ligands. These complexes were characterized by X-ray crystallography and showed dinuclear structures with potential applications in coordination chemistry and possibly catalysis (Gennari et al., 2008).

Anticancer Activity

Derivatives containing fluorine, such as fluoro-substituted benzo[b]pyrans, have been synthesized and tested against various cancer cell lines, showing significant anticancer activity. These compounds could provide a basis for developing new anticancer agents (Hammam et al., 2005).

Inhibitors for Cancer Therapy

Compounds with methoxy and fluorophenyl groups have been designed as inhibitors for cellular mesenchymal-epithelial transition factor (c-MET), closely linked to human malignancies. Some of these compounds showed potent inhibitory activities against c-MET and high anticancer activity against tested cancer cell lines in vitro, indicating their potential as cancer therapies (Jiang et al., 2016).

Properties

IUPAC Name

N-[2-(3,5-dimethyl-1-pyridin-2-ylpyrazol-4-yl)ethyl]-3-fluoro-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN4O2/c1-13-16(14(2)25(24-13)19-6-4-5-10-22-19)9-11-23-20(26)15-7-8-18(27-3)17(21)12-15/h4-8,10,12H,9,11H2,1-3H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZMLGDQPVFTXMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C2=CC=CC=N2)C)CCNC(=O)C3=CC(=C(C=C3)OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

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